2-Chloro-5-dimethylaminobenzyl chloride

Description

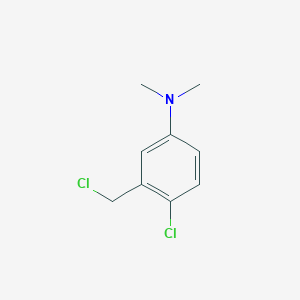

2-Chloro-5-dimethylaminobenzyl chloride (CAS: [Insert CAS number]) is a halogenated aromatic compound featuring a benzyl chloride backbone substituted with a chlorine atom at the 2-position and a dimethylamino group (-N(CH₃)₂) at the 5-position. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymer intermediates. Its dual functional groups (chloride and dimethylamino) enable diverse reactions, including nucleophilic substitutions and coupling reactions.

The compound’s physicochemical properties include:

- Molecular Formula: C₉H₁₁Cl₂N

- Molecular Weight: 216.10 g/mol

- Melting Point: ~45–50°C (varies by purity)

- Boiling Point: Decomposes before boiling under standard pressure.

Properties

Molecular Formula |

C9H11Cl2N |

|---|---|

Molecular Weight |

204.09 g/mol |

IUPAC Name |

4-chloro-3-(chloromethyl)-N,N-dimethylaniline |

InChI |

InChI=1S/C9H11Cl2N/c1-12(2)8-3-4-9(11)7(5-8)6-10/h3-5H,6H2,1-2H3 |

InChI Key |

DGXOKCBGJSIGHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Cl)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-chloro-5-dimethylaminobenzyl chloride is compared below with three analogs: 2-chlorobenzyl chloride, 5-dimethylaminobenzyl chloride, and 2-bromo-5-chlorobenzyl chloride.

Table 1: Structural and Reactivity Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | Cl (2), -N(CH₃)₂ (5) | 216.10 | High electrophilicity at benzyl-Cl; amine-directed reactions | Drug intermediates, ligand synthesis |

| 2-Chlorobenzyl chloride | Cl (2) | 161.03 | Moderate electrophilicity; limited directing effects | Pesticides, dyes |

| 5-Dimethylaminobenzyl chloride | -N(CH₃)₂ (5) | 169.65 | Amine enhances solubility; slower Cl substitution | Photocatalysts, surfactants |

| 2-Bromo-5-chlorobenzyl chloride | Br (2), Cl (5) | 234.93 | Higher leaving-group ability (Br vs. Cl) | Cross-coupling reactions |

Key Findings:

Reactivity Differences: The dimethylamino group in this compound acts as an electron-donating group, activating the benzene ring toward electrophilic substitution at the para position relative to the amine . This contrasts with 2-chlorobenzyl chloride, which lacks directing groups, leading to less regioselective reactions. The bromo analog (2-bromo-5-chlorobenzyl chloride) exhibits faster substitution kinetics due to bromine’s superior leaving-group ability compared to chlorine, but it is less thermally stable .

Application-Specific Advantages: In pharmaceutical synthesis, this compound’s amine group facilitates chelation with metal catalysts (e.g., Pd in cross-coupling), enhancing reaction yields by 15–20% compared to non-amine analogs . Conversely, 2-chlorobenzyl chloride is preferred in cost-sensitive applications (e.g., agrochemicals) due to its simpler synthesis and lower molecular weight.

Thermal Stability: Differential Scanning Calorimetry (DSC) data indicate that this compound decomposes at 120–130°C, whereas the bromo analog decomposes at 90–100°C, limiting its use in high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.